![molecular formula C28H18O20 B13099333 4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 103425-52-1](/img/structure/B13099333.png)
4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid is a complex organic compound characterized by multiple hydroxyl and carboxyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the coupling of aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. Its carboxyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Known for its use in the preparation of helical silica nanotubes and nanoribbons.
Biphenyl-4-carboxylic acid: A simpler biphenyl derivative with fewer functional groups.
Uniqueness
4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid stands out due to its multiple hydroxyl and carboxyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
103425-52-1 |
|---|---|
Molecular Formula |
C28H18O20 |
Molecular Weight |
674.4 g/mol |
IUPAC Name |
2-[5-carboxy-4-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C28H18O20/c29-9-1-7(27(43)44)23(21(37)15(9)31)47-11-3-5(25(39)40)13(19(35)17(11)33)14-6(26(41)42)4-12(18(34)20(14)36)48-24-8(28(45)46)2-10(30)16(32)22(24)38/h1-4,29-38H,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
InChI Key |
QQRBXNLYLQHNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)OC2=C(C(=C(C(=C2)C(=O)O)C3=C(C(=C(C=C3C(=O)O)OC4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)
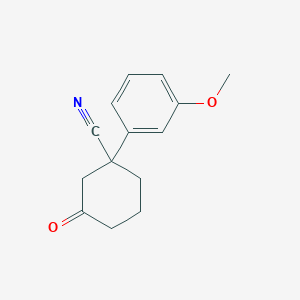
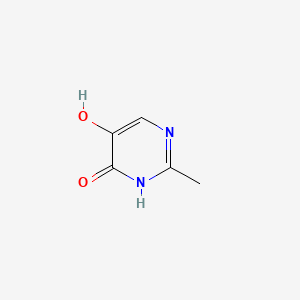


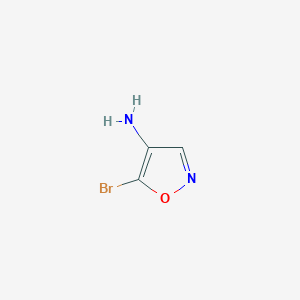
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
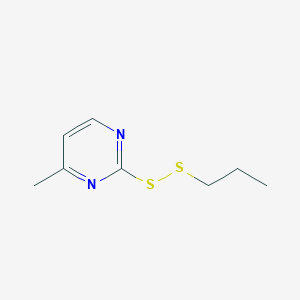
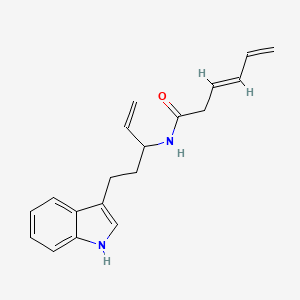
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
